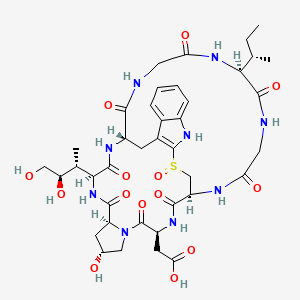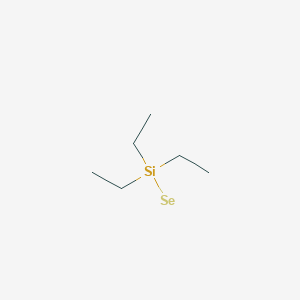
Triethylsilylhydroselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylsilylhydroselenide is an organosilicon compound that contains selenium It is characterized by the presence of a silicon-hydrogen bond and a selenium atom bonded to the silicon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethylsilylhydroselenide can be synthesized through the reaction of triethylsilane with selenium. One common method involves the reaction of triethylsilane with selenium in the presence of a catalyst. The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Triethylsilylhydroselenide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The selenium atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include diethylzinc and diethylcadmium. The reaction conditions vary depending on the desired product, but they often involve mild temperatures and the use of catalysts .
Major Products Formed
The major products formed from reactions involving this compound include mono- and disubstituted products, such as [(C2H5)3SiSe]nM(C2H5)2-n, where M can be zinc or cadmium .
Applications De Recherche Scientifique
Triethylsilylhydroselenide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenides and selenoxides.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds often explores their antioxidant properties and potential use in treating diseases related to oxidative stress.
Mécanisme D'action
The mechanism by which triethylsilylhydroselenide exerts its effects involves the interaction of the silicon-hydrogen bond and the selenium atom with various molecular targets. The compound can participate in radical-based reactions, where the selenium atom plays a crucial role in stabilizing reactive intermediates. This stabilization allows for selective and efficient transformations in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Similar in structure but lacks the selenium atom.
Phenylsilane: Contains a phenyl group instead of ethyl groups and is used in hydrosilylation reactions.
Triethoxysilane: Contains ethoxy groups instead of ethyl groups and is used in the production of siloxanes and other silicon-based materials.
Uniqueness
Triethylsilylhydroselenide’s uniqueness lies in its selenium content, which imparts distinct chemical properties and reactivity compared to other silanes. The presence of selenium allows for unique applications in both organic synthesis and potential biological studies, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C6H15SeSi |
|---|---|
Poids moléculaire |
194.24 g/mol |
InChI |
InChI=1S/C6H15SeSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 |
Clé InChI |
SNMAEIRMFOVPNB-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




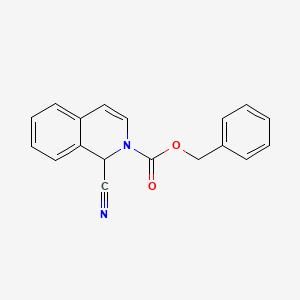
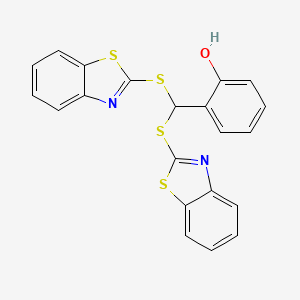
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)

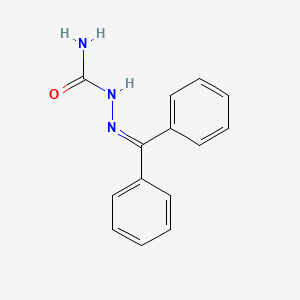

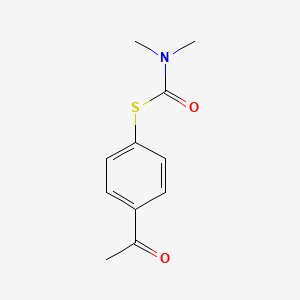
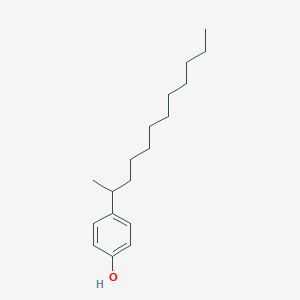
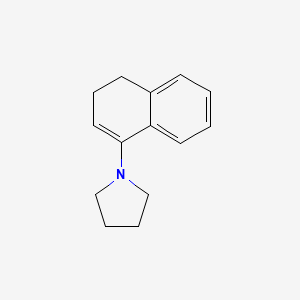
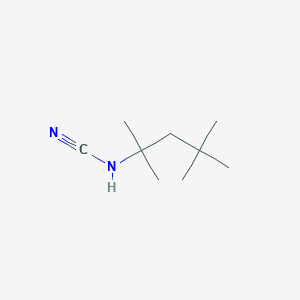
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
